molecular formula C18H26N2O2 · HCl B1163979 4-acetoxy DiPT (hydrochloride)

4-acetoxy DiPT (hydrochloride)

Cat. No.: B1163979
M. Wt: 338.9
InChI Key: LNMORDHCAULOON-UHFFFAOYSA-N
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Description

Contextualization within the Class of Substituted Tryptamines

Substituted tryptamines are a diverse group of organic compounds derived from the parent molecule tryptamine (B22526). wikipedia.org Modifications to the indole (B1671886) ring, the ethylamine (B1201723) sidechain, or the amino group result in a wide array of substances with varying pharmacological profiles. wikipedia.org 4-acetoxy-DiPT is specifically categorized as a 4-substituted tryptamine, indicating the attachment of an acetoxy group at the fourth position of the indole ring. lgcstandards.comlgcstandards.com

Academic and research interest in 4-substituted tryptamines dates back to the mid-20th century, following the isolation and synthesis of psilocybin and its active metabolite psilocin (4-hydroxy-DMT) by Albert Hofmann and his colleagues in 1957. nih.govacs.orgresearchgate.net This discovery spurred the synthesis of numerous analogues, including 4-hydroxy-N,N-diethyltryptamine (4-HO-DET) and 4-phosphoryloxy-N,N-diethyltryptamine (CEY-19), also by Hofmann. nih.govacs.org Later, researchers like Alexander Shulgin further expanded this area of study by synthesizing and examining various 4-acetoxy tryptamines, such as 4-acetoxy-DMT and its N,N-diethyl (4-AcO-DET) homologue. nih.govljmu.ac.uk More recently, the emergence of compounds like 4-acetoxy-DiPT in the early 21st century has continued to fuel research into the structure-activity relationships within this chemical class. nih.gov

The nomenclature for substituted tryptamines often follows a shorthand system to denote the specific chemical groups attached to the tryptamine backbone. caymanchem.com In the case of 4-acetoxy-DiPT:

4-acetoxy refers to the acetoxy group (OC(O)CH₃) at the 4-position of the indole ring. caymanchem.com

Di indicates two identical substituents.

P represents the isopropyl groups attached to the nitrogen atom of the ethylamine sidechain. caymanchem.com

T stands for tryptamine, the core structure. caymanchem.com

This systematic naming is crucial for avoiding ambiguity in research. caymanchem.com The compound is also known by synonyms such as 4-AcO-DIPT HCl and Ipracetin HCl. lgcstandards.comzeptometrix.com

Elucidation of Prodrug Characteristics and Research Implications

A significant aspect of the research interest in 4-acetoxy-DiPT lies in its characterization as a prodrug. wikidoc.orgbionity.com A prodrug is an inactive or less active compound that is metabolized in the body into an active drug.

Research indicates that 4-acetoxy-DiPT is a prodrug for its corresponding hydroxy analog, 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT). wikidoc.orgbionity.com In vivo studies suggest that O-acetylated tryptamines, like 4-acetoxy-DiPT, are deacetylated to their active 4-hydroxy counterparts. nih.govresearchgate.net While O-acetylation tends to reduce the in vitro potency at certain serotonin (B10506) receptors by about 10- to 20-fold, it has little effect on the in vivo potency in animal models, such as the mouse head-twitch response (HTR) assay. nih.govljmu.ac.ukresearchgate.net This suggests efficient conversion of the prodrug to its active form. For instance, both 4-HO-DiPT and 4-acetoxy-DiPT have been shown to produce long-lasting effects in HTR studies. acs.orgljmu.ac.uk

The primary mechanism of activation for 4-acetoxy-DiPT is believed to be in vivo hydrolysis of the acetate (B1210297) ester group. nih.govresearchgate.net This deacetylation process, likely occurring in the body, unmasks the phenolic hydroxyl group to form the pharmacologically active metabolite, 4-HO-DiPT. wikidoc.orgbionity.com This is analogous to the dephosphorylation of psilocybin to psilocin. acs.org Studies with human hepatocytes have identified ester hydrolysis as a key metabolic pathway, leading to the formation of 4-OH-DiPT, which then undergoes further metabolism. nih.gov The efficiency of this conversion is a key factor in its pharmacological profile in research models. nih.govresearchgate.net

Chemical Data

Research Findings on Prodrug Activity

Mentioned Compounds

Properties

Molecular Formula

C18H26N2O2 · HCl

Molecular Weight

338.9

InChI

InChI=1S/C18H26N2O2.ClH/c1-12(2)20(13(3)4)10-9-15-11-19-16-7-6-8-17(18(15)16)22-14(5)21;/h6-8,11-13,19H,9-10H2,1-5H3;1H

InChI Key

LNMORDHCAULOON-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)CCC1=CNC2=C1C(OC(C)=O)=CC=C2.Cl

Synonyms

4-AcO DiPT; 5-acetoxy-N,N-Diisopropyltryptamine; Ipracetin

Origin of Product

United States

Chemical Synthesis and Derivatization Methodologies in Academic Research

Synthetic Pathways for 4-acetoxy DiPT (hydrochloride)

The synthesis of 4-acetoxy-DiPT, often in its hydrochloride salt form for improved stability and handling, typically involves the acetylation of its precursor, 4-hydroxy-DiPT. The hydrochloride salt can be prepared by treating the freebase with hydrochloric acid.

Strategies for Acetylation of Indole-4-ol Derivatives

The primary strategy for the synthesis of 4-acetoxy-DiPT involves the O-acetylation of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT). This transformation can be achieved using standard laboratory procedures. While specific literature detailing the synthesis of 4-acetoxy-DiPT is not as abundant as for its dimethyl counterpart, 4-acetoxy-DMT (O-acetylpsilocin), the methods are analogous. The acetylation of the hydroxyl group at the 4-position of the indole (B1671886) ring in psilocin (4-hydroxy-DMT) is a well-established procedure, which can be performed under either alkaline or strongly acidic conditions wikipedia.org.

A notable method for the preparation of O-acetylated tryptamines was described by David E. Nichols. This procedure involves the catalytic O-debenzylation of the corresponding 4-benzyloxy derivative in the presence of acetic anhydride (B1165640) erowid.orgresearchgate.net. This one-pot reaction provides a facile and efficient route to the desired 4-acetoxy tryptamine (B22526). For the synthesis of 4-acetoxy-DiPT, this would involve the debenzylation of 4-benzyloxy-N,N-diisopropyltryptamine in an acetic anhydride medium, which serves as both the acetylating agent and a solvent.

Methodological Improvements in Prodrug Synthesis

The interest in 4-acetoxy-DiPT lies in its role as a prodrug for 4-HO-DiPT, which is believed to be the primary active compound nih.govnih.gov. Research into prodrug synthesis aims to improve the delivery and pharmacokinetic profile of the active molecule. An improved and more economical synthesis of O-acetylpsilocin (4-acetoxy-DMT) was proposed by Nichols as an alternative to the more challenging synthesis of psilocybin, another prodrug of psilocin wikipedia.orgnih.govresearchgate.net. This highlights a methodological improvement where a more synthetically accessible prodrug can be utilized for research purposes.

The synthesis of 4-acetoxy-DiPT itself represents a strategic choice for a prodrug, as O-acetylated tryptamines are thought to be deacetylated in vivo to their corresponding 4-hydroxy analogs researchgate.net. Studies have shown that while O-acetylation reduces the in vitro potency at the 5-HT2A receptor by about 10- to 20-fold, it has little effect on the in vivo potency in head-twitch response (HTR) studies in mice, supporting the prodrug concept nih.govresearchgate.net.

Recent advancements in prodrug design for 4-HO-DiPT have also explored other ester derivatives. For instance, a glutarate ester of 4-HO-DiPT has been synthesized and characterized as a novel prodrug with a potentially shorter duration of action acslab.com. This indicates a trend towards developing a variety of prodrugs to modulate the pharmacokinetic and pharmacodynamic properties of the parent compound.

Approaches to Generating Analogs and Derivatives for Structure-Activity Studies

To explore the structure-activity relationships (SAR) of 4-acetoxy-DiPT, researchers have synthesized a range of analogs and derivatives. These studies often involve modifications to the N,N-diisopropylamino group and the acetoxy moiety to understand their influence on receptor binding and functional activity.

Synthesis of Homologs and Isoesters within the Tryptamine Scaffold

The synthesis of homologs of 4-acetoxy-DiPT involves varying the N-alkyl substituents on the tryptamine nitrogen. A study investigating the SAR of psilocybin analogs included a variety of symmetrical and asymmetrical N,N-dialkyltryptamines with either a 4-hydroxy or 4-acetoxy group nih.govresearchgate.net. This research demonstrated that the nature of the N-alkyl groups influences the pharmacological profile of the compounds nih.gov. The synthesis of these homologs typically follows similar pathways to the parent compound, starting from the appropriately N-substituted tryptamine precursor.

Examples of related 4-acetoxy tryptamines that have been synthesized and studied include 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), 4-acetoxy-N,N-diethyltryptamine (4-AcO-DET), and 4-acetoxy-N-methyl-N-isopropyltryptamine (4-AcO-MIPT) nih.gov. The synthesis of isoesters, where the acetyl group is replaced by other acyl groups, is a less explored area for 4-acetoxy-DiPT specifically, but represents a viable strategy for further SAR studies.

Table 1: Examples of 4-Acetoxy-Tryptamine Homologs

Compound NameN-Substituents
4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT)Two methyl groups
4-acetoxy-N,N-diethyltryptamine (4-AcO-DET)Two ethyl groups
4-acetoxy-N,N-dipropyltryptamine (4-AcO-DPT)Two propyl groups
4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT)Two isopropyl groups
4-acetoxy-N-methyl-N-isopropyltryptamine (4-AcO-MIPT)One methyl and one isopropyl group

Preparation of Quaternary Salt Derivatives for Pharmacological Investigation

A study on novel quaternary salts of 4-substituted tryptamines detailed the synthesis of several 4-acetoxy-N,N,N-trialkyltryptammonium analogs acs.org. The synthetic method involves refluxing a solution of the parent tertiary amine, such as 4-acetoxy-DMT, with an excess of an appropriate alkyl iodide (e.g., iodoethane, 1-iodopropane, or 2-iodopropane) in a solvent like tetrahydrofuran (B95107) acs.org. This reaction, known as quaternization, results in the formation of the corresponding quaternary ammonium (B1175870) salt.

Applying this methodology to 4-acetoxy-DiPT would involve reacting it with an alkyl halide to yield the desired quaternary salt. For example, reaction with methyl iodide would produce 4-acetoxy-N,N-diisopropyl-N-methyltryptammonium iodide. These quaternary derivatives can then be subjected to pharmacological assays to determine their binding affinities and functional activities at various receptors. Research on related compounds has shown that such structural modifications can significantly alter the pharmacological profile, for instance, by reducing affinity for the 5-HT2A receptor while potentially increasing affinity for other targets like the serotonin (B10506) transporter (SERT) acs.org.

Metabolic Pathways and Biotransformation Studies in Controlled Environments

In Vitro Metabolic Profiling Using Human Hepatocyte Models

To simulate human metabolism, 4-acetoxy-DiPT has been studied using pooled human hepatocytes. nih.govjefferson.eduresearchgate.net This model is highly valued in metabolic research as it more accurately represents the physiological environment of the human liver, containing a full complement of Phase I and Phase II drug-metabolizing enzymes, cofactors, and transporters. nih.gov In a prominent study, 4-acetoxy-DiPT was incubated with a pool of hepatocytes from ten donors, and the subsequent metabolic products were analyzed using advanced techniques like liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS). nih.govdntb.gov.uaresearchgate.net

This research identified a total of six metabolites after a three-hour incubation period. nih.govjefferson.eduresearchgate.netdntb.gov.ua The metabolic cascade begins with a primary transformation, which then gives rise to a series of subsequent products. nih.govdntb.gov.uaresearchgate.netnih.gov

The initial and most significant metabolic step for 4-acetoxy-DiPT is the rapid hydrolysis of its ester group. nih.govresearchgate.net This reaction cleaves the acetate (B1210297) moiety from the 4-position of the indole (B1671886) ring, yielding a single primary, first-generation metabolite: 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT). nih.govdntb.gov.uaresearchgate.netnih.gov This metabolite was the most abundant signal detected in the hepatocyte model. nih.gov All other identified metabolites were second-generation products, meaning they were formed from the further biotransformation of 4-OH-DiPT. nih.govdntb.gov.uaresearchgate.netnih.gov The efficiency of this enzymatic hydrolysis suggests that in a biological system, 4-acetoxy-DiPT is largely converted to 4-OH-DiPT. nih.gov

Following the initial ester hydrolysis, the primary metabolite, 4-OH-DiPT, undergoes further Phase I biotransformations. These reactions involve modifications to the N,N-diisopropylaminoethyl side chain. nih.govresearchgate.net

One of the identified Phase I reactions is N-deisopropylation. nih.govresearchgate.net This process involves the removal of one of the isopropyl groups from the nitrogen atom of the ethylamine (B1201723) side chain of 4-OH-DiPT. The resulting metabolite is 4-hydroxy-N-isopropyltryptamine (4-OH-iPT). nih.govresearchgate.net

Another observed Phase I transformation is N-oxidation. nih.govresearchgate.net This reaction occurs on the ethylamine side chain of the primary metabolite, 4-OH-DiPT, leading to the formation of 4-OH-DiPT-N-oxide. nih.govresearchgate.net

Phase II biotransformations, which typically involve the conjugation of metabolites with endogenous molecules to increase their water solubility and facilitate excretion, are a prominent feature of 4-acetoxy-DiPT metabolism. nih.govdntb.gov.uaresearchgate.netnih.gov

A key Phase II pathway identified is O-glucuronidation. nih.govdntb.gov.uaresearchgate.net This reaction involves the attachment of a glucuronic acid molecule to the hydroxyl group at the 4-position of the indole ring of the primary metabolite, 4-OH-DiPT. nih.govresearchgate.net The resulting metabolite, 4-OH-DiPT-glucuronide, was a significant product in the hepatocyte model, indicating that glucuronidation is a major metabolic route for the elimination of this compound. nih.govdntb.gov.uaresearchgate.netnih.gov

Data Tables

Table 1: Identified Metabolites of 4-acetoxy-DiPT in Human Hepatocyte Model

Metabolite CodeCompound NameMetabolic PathwayType
M44-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT)Ester HydrolysisPhase I (Primary)
M14-hydroxy-N-isopropyltryptamine (4-OH-iPT)N-DeisopropylationPhase I (Secondary)
M64-OH-DiPT-N-oxideN-OxidationPhase I (Secondary)
M34-OH-DiPT-glucuronideO-GlucuronidationPhase II (Secondary)
M24-OH-iPT-sulfateN-Deisopropylation, O-SulfationPhase I & II (Secondary)
M54-OH-DiPT-sulfateO-SulfationPhase II (Secondary)

Data sourced from a 2022 study on 4-acetoxy-DiPT metabolism in human hepatocytes. nih.govresearchgate.net

Characterization of Phase II Biotransformations

O-Sulfation

O-sulfation is a significant Phase II metabolic pathway for 4-acetoxy-DiPT, occurring after the initial hydrolysis of the parent compound to 4-OH-DiPT and subsequent dealkylation. nih.govresearchgate.net In studies using human hepatocytes, sulfation, alongside glucuronidation, was identified as a common route for the biotransformation of this tryptamine (B22526). nih.govnih.govresearchgate.net

Detailed research findings from incubations with human hepatocytes have identified specific sulfated metabolites. After a 3-hour incubation period, the metabolite with the second-highest intensity signal detected was 4-OH-iPT-sulfate. nih.govnih.govresearchgate.net This metabolite is formed after the initial hydrolysis of 4-acetoxy-DiPT to 4-OH-DiPT, followed by N-deisopropylation to 4-hydroxy-N-isopropyltryptamine (4-OH-iPT), and finally sulfation. The presence and relative abundance of 4-OH-iPT-sulfate underscore the importance of sulfation in the metabolic clearance of 4-acetoxy-DiPT. nih.govresearchgate.net This pattern is consistent with the metabolism of other analogous tryptamines, where Phase II transformations at the indole core, such as sulfation and glucuronidation, are major pathways. researchgate.netmdpi.com

Predictive Computational Models for Metabolite Identification (e.g., In Silico Approaches)

In silico computational models are increasingly valuable tools in toxicology and drug metabolism research, used to predict the metabolic fate of novel psychoactive substances (NPS) like 4-acetoxy-DiPT. ajol.infonih.gov These methods allow researchers to anticipate potential metabolites before conducting resource-intensive experimental studies, thereby guiding the analytical process. nih.govnih.gov

For 4-acetoxy-DiPT, researchers utilized the online freeware GLORYx to predict its metabolic profile. nih.govresearchgate.netresearchgate.net This in silico approach generated a comprehensive list of potential biotransformations.

Detailed Research Findings:

The GLORYx software predicted a total of 47 potential Phase I and Phase II metabolites for 4-acetoxy-DiPT. nih.govdntb.gov.ua

The in silico prediction included first-generation metabolites derived directly from 4-acetoxy-DiPT and second-generation metabolites formed from the subsequent transformation of the initial products. nih.gov

This predictive list served as an inclusion list to assist in the manual confirmation and identification of metabolites from the experimental data obtained via liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS). nih.govresearchgate.net

While 47 metabolites were predicted, only six were definitively identified in the 3-hour human hepatocyte incubation, highlighting the challenge of accurately predicting NPS metabolism and the necessity of experimental verification. nih.govresearchgate.net The identified metabolites resulted from ester hydrolysis, O-glucuronidation, O-sulfation, N-oxidation, and N-dealkylation. dntb.gov.ua

The following table summarizes the relationship between the in silico predictions and the experimentally confirmed metabolites.

Computational PredictionExperimental Identification
47 potential Phase I and II metabolites predicted by GLORYx software. nih.govdntb.gov.ua6 metabolites were identified in human hepatocyte incubations. nih.govdntb.gov.ua
Predictions included hydrolysis, glucuronidation, and deamination. researchgate.netIdentified pathways included ester hydrolysis, O-sulfation, O-glucuronidation, N-oxidation, and N-deisopropylation. nih.govresearchgate.net

Enzymatic Reaction Dynamics and Kinetics of Prodrug Conversion

4-acetoxy-DiPT is considered a prodrug, meaning it is metabolically converted into a pharmacologically active substance. nih.gov The primary conversion is the hydrolysis of the acetate ester at the 4-position of the indole ring to yield the corresponding hydroxyl group, forming the active metabolite 4-OH-DiPT. researchgate.netnih.gov

This biotransformation is characterized by rapid kinetics, driven primarily by enzymatic processes. researchgate.net Studies on the closely related analogue 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) have shown that it is rapidly broken down by esterase enzymes in human plasma. wikipedia.org It is inferred that esterases are also responsible for the hydrolysis of 4-acetoxy-DiPT.

Detailed Research Findings:

Rapid Conversion: In vitro studies with human hepatocytes demonstrated a very rapid conversion of the parent compound. After a 3-hour incubation, the peak area of 4-acetoxy-DiPT was 375 times lower than at the start of the incubation, indicating extensive and fast metabolism. nih.gov

Enzymatic vs. Spontaneous Hydrolysis: The formation of 4-OH-DiPT is predominantly an enzymatic reaction. researchgate.net However, research has also shown that 4-OH-DiPT can be formed to a lesser extent through spontaneous, non-enzymatic hydrolysis during incubation. researchgate.net

Metabolite Cascade: The hydrolysis product, 4-OH-DiPT, is the sole first-generation metabolite detected and serves as the substrate for all subsequent second-generation metabolites, including those formed by sulfation, glucuronidation, N-oxidation, and N-dealkylation. nih.govnih.govdntb.gov.ua The rapid initial hydrolysis means that in toxicological analysis, detecting the parent drug may be challenging, making its metabolites, such as 4-OH-DiPT, crucial biomarkers of intake. researchgate.net

Molecular and Receptor Level Pharmacology of 4 Acetoxy Dipt Hydrochloride

Serotonin (B10506) Receptor Interactions: In Vitro Binding Affinity Studies

In vitro studies have been conducted to determine the binding affinity of 4-acetoxy-DiPT for several serotonin (5-HT) receptor subtypes. These assays are crucial for understanding the compound's potential to interact with these receptors, which are the primary targets for many psychedelic tryptamines. acs.orgljmu.ac.uk

Affinity at 5-Hydroxytryptamine 2A (5-HT2A) Receptors

The 5-HT2A receptor is considered the primary target for classic psychedelic drugs. acs.orgljmu.ac.uk Studies show that 4-acetoxy-DiPT has a measurable affinity for the 5-HT2A receptor, though it is generally lower than its hydroxylated counterpart, 4-HO-DiPT. nih.govresearchgate.net O-acetylation of 4-hydroxy-N,N-dialkyltryptamines tends to reduce their in vitro 5-HT2A potency by approximately 10- to 20-fold. acs.orgresearchgate.netresearchgate.net

One study reported that 4-acetoxy-DiPT had a considerably lower affinity for the 5-HT2A receptor compared to other tryptamines like 4-OH-DMT and 4-AcO-DMT. nih.gov In general, 4-acetoxy analogs of 4-hydroxy compounds exhibit weaker binding affinities across 5-HT receptors. nih.govnih.gov

Affinity at 5-Hydroxytryptamine 2B (5-HT2B) Receptors

Research indicates that 4-acetoxy-DiPT also interacts with the 5-HT2B receptor. Some tryptamines with bulkier N-alkyl groups, such as the diisopropyl groups in 4-acetoxy-DiPT, may exhibit higher efficacy at the 5-HT2B receptor. acs.orgresearchgate.netresearchgate.net However, another study noted that substitution of an acetoxy for a hydroxy group at the 4-position reduced affinity at the 5-HT2B receptor. acs.org

Affinity at 5-Hydroxytryptamine 2C (5-HT2C) Receptors

The affinity of 4-acetoxy-DiPT for the 5-HT2C receptor has also been investigated. Tryptamines with bulkier N-alkyl substituents, like the diisopropyl groups of 4-acetoxy-DiPT, tend to show lower potency at 5-HT2C receptors compared to 5-HT2A receptors. acs.orgljmu.ac.ukresearchgate.net One study specifically found that 4-acetoxy-DiPT had a lower affinity for the 5-HT2C receptor compared to DMT. nih.gov

Interactions with Other Serotonin Receptor Subtypes (e.g., 5-HT1AR)

Beyond the 5-HT2 subtypes, the interaction of 4-acetoxy-DiPT with other serotonin receptors has been explored. One study using radioligand binding assays did not identify significant binding of its hydroxylated analog, 4-HO-DMiPT, at other sites besides the serotonin transporter (SERT), suggesting potential selectivity. acs.org However, broader screening of tryptamine (B22526) analogs indicates that they can target multiple serotonin receptors, including the 5-HT1A receptor. nih.gov Specifically, 4-hydroxy and 4-acetoxy derivatives showed several-fold lower affinities for 5-HT1A receptors compared to the unsubstituted N,N-diallyltryptamine (DALT). ljmu.ac.uk

Functional Assays of Receptor Activation in Cellular Models

Functional assays are employed to determine whether the binding of a compound to a receptor results in a cellular response, such as agonist or antagonist activity.

Calcium Mobilization Assays (Gq-mediated pathways)

Calcium mobilization assays are used to assess the functional activity of compounds at Gq-coupled receptors, such as the 5-HT2 receptor subtypes. nih.goveurofinsdiscovery.com Activation of these receptors leads to an increase in intracellular calcium, which can be measured. eurofinsdiscovery.com

Studies using calcium flux assays have shown that 4-substituted tryptamines, including 4-acetoxy-DiPT, stimulate calcium mobilization through the activation of human 5-HT2A receptors. nih.govacs.org While most 4-hydroxy tryptamines act as highly efficacious 5-HT2A agonists, the O-acetylated tryptamine 4-acetoxy-DiPT was found to be a partial agonist, with a maximum efficacy (Emax) of 74.6% relative to serotonin. nih.govacs.orgljmu.ac.uk The potency of O-acetylated tryptamines in these assays was about an order of magnitude weaker than their 4-hydroxy counterparts. acs.orgljmu.ac.uk Despite the reduced in vitro potency, 4-acetoxy-DiPT is still considered a full or partial agonist at 5-HT2 subtypes. acs.orgnih.govresearchgate.netresearchgate.net

Table 1: In Vitro 5-HT2A Receptor Functional Activity of 4-acetoxy-DiPT

Assay Type Receptor Parameter Value Reference
Calcium Mobilization Human 5-HT2A Emax 74.6% (relative to 5-HT) nih.govacs.orgljmu.ac.uk
Calcium Mobilization Human 5-HT2A Potency ~10-20 fold weaker than 4-HO-DiPT acs.orgresearchgate.netresearchgate.net

Table 2: Compound Names Mentioned

Abbreviation Full Compound Name
4-acetoxy-DiPT 4-acetoxy-N,N-diisopropyltryptamine
4-HO-DiPT 4-hydroxy-N,N-diisopropyltryptamine
5-HT 5-Hydroxytryptamine (Serotonin)
DMT N,N-dimethyltryptamine
4-OH-DMT 4-hydroxy-N,N-dimethyltryptamine (Psilocin)
4-AcO-DMT 4-acetoxy-N,N-dimethyltryptamine
4-HO-DMiPT 4-hydroxy-N,N-dimethylisopropyltryptamine

Agonist Efficacy and Potency in In Vitro Systems

The in vitro pharmacology of 4-acetoxy-N,N-diisopropyltryptamine (4-acetoxy-DiPT) reveals a distinct profile as a serotonin receptor agonist. Research using calcium mobilization assays in cells expressing human serotonin receptors has demonstrated that 4-acetoxy-DiPT functions as a highly efficacious agonist at the 5-HT2A receptor. acs.orgnih.gov However, its potency is notably lower than its corresponding hydroxylated analog, 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT). nih.govpsychedelicreview.comresearchgate.net

Studies consistently show that O-acetylation of 4-hydroxy-N,N-dialkyltryptamines leads to a 10- to 20-fold reduction in in vitro potency at the 5-HT2A receptor. nih.govpsychedelicreview.comacs.org Despite this decrease in potency, the compound retains high efficacy. For instance, one study reported a maximal efficacy (Emax) for 4-acetoxy-DiPT of 74.6% relative to serotonin (5-HT), classifying it as a substantial, albeit not full, agonist. acs.orgnih.gov Other research has characterized it as a full or nearly full agonist at this receptor subtype. nih.gov This suggests that while a higher concentration of 4-acetoxy-DiPT is required to elicit a response compared to its 4-hydroxy counterpart, it can produce a comparable maximum effect.

In contrast to its robust activity at the 5-HT2A receptor, 4-acetoxy-DiPT displays weaker activity at other serotonin receptor subtypes. It has been identified as a weak partial agonist at both 5-HT1D and 5-HT2B receptors, with low micromolar potencies. acs.org Some studies have also noted that compounds with bulkier N-alkyl groups, such as the diisopropyl groups of 4-acetoxy-DiPT, tend to have lower potency at the 5-HT2C receptor. psychedelicreview.com The compound's psychedelic effects are primarily attributed to its agonist activity at the 5-HT2A and 5-HT2C receptors. nih.gov

Table 1: 5-HT2A Receptor Functional Activity of 4-acetoxy-DiPT and Analogs

Compound Potency (EC50, nM) Efficacy (Emax vs 5-HT) Receptor System Assay Type Reference
4-acetoxy-DiPT 205 74.6% Human 5-HT2A Calcium Mobilization acs.orgnih.gov
4-HO-DiPT 10.0 97.4% Human 5-HT2A Calcium Mobilization acs.org
4-acetoxy-DMT 108 79.2% Human 5-HT2A Calcium Mobilization acs.org
4-HO-DMT (Psilocin) 8.35 100% Human 5-HT2A Calcium Mobilization acs.org
5-HT (Serotonin) 10.4 100% Human 5-HT2A Calcium Mobilization acs.org

Investigation of Monoamine Transporter Interactions (e.g., SERT, DAT)

The interaction of 4-acetoxy-DiPT with monoamine transporters, such as the serotonin transporter (SERT) and the dopamine (B1211576) transporter (DAT), appears to be limited. In general, the substitution of an acetoxy group for a hydroxy group at the 4-position of the tryptamine indole (B1671886) ring has been shown to reduce binding affinity at these transporter sites. nih.gov

Comprehensive radioligand binding assays screening numerous receptors and transporters have provided specific insights. One study investigating quaternary salts of 4-substituted tryptamines found that 4-acetoxy-DMiPT, a structurally similar compound, showed no significant inhibition of radioligand binding (less than 50% at a 10 μM concentration) at any of the 46 sites tested, which included SERT and DAT. acs.org This suggests a very low affinity for these transporters. In the same study, while some related 4-hydroxy analogs displayed sub-micromolar affinity for SERT, the acetoxy compounds did not. acs.orgnih.gov For instance, 4-HO-DiPT has been found to have a notable mid-to-high nanomolar affinity for SERT. nih.gov

While direct binding data for 4-acetoxy-DiPT at DAT is scarce, studies on related compounds indicate minimal interaction. For example, 4-acetoxy-TMT showed only modest binding affinity at DAT (Ki = 4.35 μM). nih.gov The general finding across multiple studies is that for secondary and tertiary amine tryptamines, non-5-HT receptor targets can include DAT and SERT, but the affinity is often low and significantly reduced by 4-acetoxy substitution compared to 4-hydroxy substitution. nih.govacs.org One broad screening study found that while many tryptamines interacted with SERT, 4-acetoxy-DiPT had a considerably lower affinity compared to other analogs. nih.gov This indicates that 4-acetoxy-DiPT is highly selective for serotonin receptors over monoamine transporters.

Table 2: Monoamine Transporter Binding Affinity and Uptake Inhibition of 4-substituted Tryptamine Analogs

Compound Transporter Binding Affinity (Ki, nM) Uptake Inhibition (IC50, nM) Reference
4-HO-DiPT SERT 719 - nih.gov
4-HO-DMiPT SERT 370 3300 (HEK cells) acs.org
4-acetoxy-TMT DAT 4350 >10000 (HEK cells) acs.orgnih.gov
4-acetoxy-DMiPT SERT >10000 - acs.org
4-acetoxy-DMiPT DAT >10000 - acs.org

Structure Activity Relationship Sar Investigations Within 4 Substituted Tryptamines

Role of the 4-Acetoxy Group in Pharmacological Profile

The substitution at the 4-position of the indole (B1671886) ring is a key determinant of the pharmacological properties of these tryptamines. The presence of a 4-acetoxy group, as seen in 4-acetoxy-DiPT, has distinct effects compared to a 4-hydroxy group. nih.govpsychedelicreview.comljmu.ac.ukresearchgate.net

In vitro studies have consistently shown that O-acetylation of 4-hydroxy-N,N-dialkyltryptamines leads to a significant reduction in potency at the 5-HT2A receptor. nih.govpsychedelicreview.comljmu.ac.ukresearchgate.net Specifically, the potency of the O-acetylated tryptamines at the human 5-HT2A receptor is approximately 10- to 20-fold weaker than their 4-hydroxy counterparts. nih.govpsychedelicreview.comljmu.ac.uk For instance, 4-hydroxy tryptamines exhibit high potency at the 5-HT2A receptor with EC50 values typically in the 1–10 nM range, whereas their O-acetylated analogs have EC50 values that are an order of magnitude higher. nih.govljmu.ac.uk

Despite this decrease in in vitro potency, O-acetylation does not appear to significantly alter agonist efficacy at the 5-HT2A receptor. nih.govljmu.ac.ukresearchgate.net Most of the 4-substituted tryptamines, including the O-acetylated variants, act as full or partial agonists at 5-HT2 subtypes. researchgate.netnih.govljmu.ac.ukresearchgate.net However, some O-acetylated compounds, such as 4-AcO-DMT and 4-AcO-DIPT, have been shown to be partial agonists with slightly lower maximal efficacy compared to their 4-hydroxy counterparts. nih.govacs.org

Interestingly, in vivo studies using the HTR assay show little difference in potency between the 4-hydroxy-N,N-dialkyltryptamines and their corresponding acetate (B1210297) esters. nih.govljmu.ac.ukresearchgate.net This has led to the hypothesis that 4-acetoxy tryptamines like 4-acetoxy-DiPT may function as prodrugs, being deacetylated in vivo to their more potent 4-hydroxy analogs. nih.govpsychedelicreview.comljmu.ac.ukresearchgate.net

Table 2: Comparison of In Vitro 5-HT2A Receptor Activity

Compound Potency (vs. 4-Hydroxy Analog) Efficacy (vs. 4-Hydroxy Analog)
4-Acetoxy-N,N-dialkyltryptamines ~10-20 fold lower nih.govpsychedelicreview.comljmu.ac.uk Generally similar, some partial agonism noted nih.govacs.orgljmu.ac.ukresearchgate.net

This table summarizes the general findings from in vitro functional assays. nih.govacs.orgpsychedelicreview.comljmu.ac.ukresearchgate.net

The addition of the acetyl group at the 4-position introduces a bulkier and more lipophilic substituent compared to the hydroxyl group. This modification likely alters the way the molecule interacts with the binding pocket of the 5-HT2A receptor, leading to the observed decrease in in vitro potency. The acetyl group may create steric hindrance or alter the electronic properties of the molecule, affecting its ability to adopt the optimal conformation for receptor activation.

While O-acetylation reduces in vitro potency, it does not significantly impact the time course of the behavioral response in vivo. acs.orgljmu.ac.uk For example, both 4-HO-DIPT and 4-AcO-DIPT produce longer-lasting effects in the HTR assay compared to some other analogs like 4-HO-DPT and 4-AcO-DPT. acs.orgljmu.ac.uk This suggests that the rate of deacetylation in vivo is rapid enough not to alter the onset and duration of action significantly. Furthermore, both 4-acetoxy and 4-hydroxy compounds display nanomolar affinity for most human 5-HT receptor subtypes tested. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For tryptamines and other serotonergic hallucinogens, QSAR studies have been employed to understand the structural requirements for binding to and activating serotonin (B10506) receptors, particularly the 5-HT2A receptor. researchgate.netnih.gov

For 4-substituted tryptamines, QSAR analyses have indicated that electron-related descriptors are major contributors to their hallucinogenic activities. researchgate.net In the broader class of phenylalkylamine hallucinogens, the lipophilicity of the 4-position substituent has been shown to correlate with 5-HT2A receptor affinity. nih.gov While specific QSAR models exclusively for 4-acetoxy-DiPT and its close analogs are not detailed in the provided search results, the general principles of QSAR have been applied to tryptamines. researchgate.netacs.org These models can help in predicting the activity of novel compounds and in designing new molecules with desired pharmacological profiles.

Analytical and Bioanalytical Research Methodologies for 4 Acetoxy Dipt Hydrochloride

Chromatographic Techniques for Compound Separation and Quantification

Chromatography is a fundamental step in the analysis of 4-acetoxy DiPT, enabling its separation from other compounds in a mixture. This separation is essential for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a key technique used in the analysis of tryptamines like 4-acetoxy DiPT. In studies of its metabolism, reversed-phase liquid chromatography is frequently employed. This method separates compounds based on their hydrophobicity. For instance, in the analysis of 4-acetoxy DiPT and its metabolites, a C18 column is often used, which is a common type of reversed-phase column. The separation is achieved by a mobile phase, typically a mixture of an aqueous solution (like ammonium (B1175870) formate) and an organic solvent (like acetonitrile (B52724) or methanol), often in a gradient elution mode where the solvent composition is changed over time to effectively separate a range of compounds with varying polarities.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another established method for the analysis of 4-acetoxy DiPT. For GC analysis, the sample is typically diluted in a solvent like chloroform. The separation occurs in a capillary column, such as a DB-1 MS column. The instrument is programmed with a specific temperature gradient to ensure the separation of compounds based on their boiling points and interaction with the stationary phase. The retention time, which is the time it takes for the compound to pass through the column, is a key parameter for identification. For 4-acetoxy DiPT, a retention time of 15.054 minutes has been reported under specific GC conditions swgdrug.org.

Table 1: Example GC Instrumental Parameters for 4-acetoxy DiPT Analysis swgdrug.org

Parameter Setting
Instrument Agilent gas chromatograph with MS detector
Column DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm
Carrier Gas Helium at 1 mL/min
Injector Temperature 280°C
Oven Program Initial 100°C for 1.0 min, ramp to 300°C at 12°C/min, hold for 9.0 min
Injection 1 µL, Split Ratio = 20:1
MS Scan Range 30-550 amu
Retention Time 15.054 min

Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that uses smaller particle sizes in the column stationary phase, allowing for higher resolution, faster analysis times, and greater sensitivity. In recent metabolic studies of 4-acetoxy DiPT, reversed-phase UHPLC systems are coupled with high-resolution mass spectrometry. These systems provide the necessary efficiency to separate complex mixtures of metabolites from biological samples, such as human hepatocyte incubations nih.govdntb.gov.uaresearchgate.netjefferson.edunih.gov. The use of UHPLC is critical for resolving structurally similar metabolites, which is a common challenge in tryptamine (B22526) metabolism studies researchgate.net.

Mass Spectrometry Applications in Research

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of 4-acetoxy DiPT and its biotransformation products. It is typically used in conjunction with a chromatographic system (LC-MS or GC-MS).

High-Resolution Tandem Mass Spectrometry (HRMS/MS) is a powerful technique for identifying unknown compounds and characterizing metabolic pathways. In the study of 4-acetoxy DiPT, sample analysis was performed with reversed-phase liquid chromatography coupled with HRMS/MS (LC-HRMS/MS) nih.govdntb.gov.uaresearchgate.net. This approach allows for the accurate mass measurement of both the parent ion and its fragment ions, which is crucial for determining the elemental composition of metabolites.

In a study using human hepatocytes, six metabolites of 4-acetoxy DiPT were identified after a 3-hour incubation period nih.govresearchgate.net. The metabolic transformations observed included ester hydrolysis, O-glucuronidation, O-sulfation, N-oxidation, and N-dealkylation nih.govresearchgate.netjefferson.edunih.gov. The primary first-generation metabolite detected was 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT), formed by ester hydrolysis nih.govdntb.gov.uaresearchgate.net. All other identified metabolites were second-generation products derived from 4-OH-DiPT nih.govdntb.gov.uajefferson.edunih.gov. Based on these findings, 4-OH-DiPT, 4-OH-iPT, and 4-OH-DiPT-N-oxide have been suggested as optimal biomarkers for identifying 4-acetoxy DiPT consumption dntb.gov.uaresearchgate.netjefferson.edunih.gov.

Table 2: Identified Metabolites of 4-acetoxy DiPT in Human Hepatocyte Incubations nih.gov

Metabolite ID Metabolic Transformation Retention Time (min) Molecular Ion [M+H]+ (m/z) Elemental Composition
M1 N-deisopropylation + O-sulfation 7.91 341.1525 C15H24N2O4S
M2 N-oxidation 8.24 277.1907 C15H24N2O2
M3 O-glucuronidation 8.44 437.2277 C22H32N2O7
M4 Ester hydrolysis 8.64 261.1955 C16H24N2O
M5 N-deisopropylation 8.68 219.1489 C13H18N2O
M6 O-sulfation 9.07 303.2059 C16H22N2O4S

The analysis of fragmentation patterns in tandem mass spectrometry (MS/MS) is essential for confirming the chemical structure of a compound and its metabolites. When 4-acetoxy DiPT is analyzed in positive ionization mode, it produces a characteristic fragmentation pattern nih.gov. A key fragmentation step involves the loss of the diisopropyl amine group, followed by the loss of the acetyl group, which produces the most intense signal at an m/z of 160.0758 nih.gov. Further fragmentation leads to ions with m/z values of 132.0808 and 115.0539 through the respective losses of carbon monoxide and ammonia (B1221849) nih.gov. This detailed fragmentation data is crucial for building spectral libraries that can be used in forensic and clinical toxicology to identify 4-acetoxy DiPT exposure researchgate.net.

Table 3: Major Mass Fragments of 4-acetoxy DiPT in Positive Ionization Mode nih.gov

m/z Proposed Fragment Structure/Loss
202.0866 Loss of the diisopropyl amine group
160.0758 Loss of the diisopropyl amine group followed by loss of the acetyl group
132.0808 Subsequent loss of carbon monoxide
117.0573 Radical cation typical of hydroxylindole alkylamines
115.0539 Subsequent loss of ammonia

Development and Validation of Research Analytical Methods

The development and validation of analytical methods for 4-acetoxy DiPT (hydrochloride) are crucial for ensuring that the data generated is reliable, reproducible, and fit for its intended purpose. safs1966.org This process adheres to stringent guidelines from bodies such as the International Council for Harmonisation (ICH) and recommendations from forensic science working groups like the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). europa.euojp.gov

Analytical method development begins with defining the scope and objective, such as whether the method is for qualitative identification, impurity profiling, or quantitative determination in a specific matrix like plasma or urine. researchgate.net Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed for the analysis of synthetic tryptamines due to their sensitivity and specificity. impactfactor.orgnih.gov For instance, a GC-MS method can be optimized by selecting the appropriate capillary column, temperature program, and mass scan range to achieve a distinct separation and identification of 4-acetoxy DiPT. impactfactor.org

Once a method is developed, it undergoes a rigorous validation process to demonstrate its suitability. fda.gov This involves evaluating several key performance characteristics:

Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. amsbiopharma.com

Linearity : The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. oup.com This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be ≥0.99. nyc.gov

Accuracy : The closeness of the test results obtained by the method to the true value. amsbiopharma.com It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix. nih.gov

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. aafs.org It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). demarcheiso17025.com

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. unodc.org For instrumental methods, this is often determined based on the signal-to-noise ratio, typically 3:1. demarcheiso17025.com

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. marshall.edu

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature, mobile phase composition), providing an indication of its reliability during normal usage. amsbiopharma.com

While a specific, fully validated method for 4-acetoxy DiPT (hydrochloride) is not extensively detailed in publicly available literature, data from analogous tryptamines and general forensic guidelines provide a framework for expected validation parameters. nih.govoup.comresearchgate.net

Validation ParameterTypical Acceptance Criteria for Forensic Toxicology
SpecificityNo interference at the retention time of the analyte.
Linearity (Correlation Coefficient, r²)≥ 0.99
Accuracy (% Bias)Within ±20% of the target value.
Precision (RSD %)≤ 20%
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ)Lowest concentration meeting accuracy and precision criteria.
RecoveryConsistent, precise, and reproducible.

Reference Standards and Their Role in Research Quality Control

Reference standards are indispensable tools in analytical chemistry and quality control, serving as the benchmark against which unknown samples are compared. wikipedia.org In the analysis of 4-acetoxy DiPT (hydrochloride), the use of high-purity, well-characterized reference materials is fundamental to achieving accurate and reliable results. creative-biolabs.com

A reference material (RM) is a substance that is sufficiently homogeneous and stable with respect to one or more specified properties, making it fit for its intended use in a measurement process. ansi.org A Certified Reference Material (CRM) is a higher grade of reference material that comes with a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability. wikipedia.organsi.org The use of CRMs is a core requirement for laboratories seeking or maintaining accreditation under standards like ISO/IEC 17025. ukas.comreagecon.com

The role of these standards in quality control for 4-acetoxy DiPT analysis includes:

Instrument Calibration : Establishing the relationship between the analytical instrument's response and the concentration of the analyte. wikipedia.org

Method Validation : Used to determine key validation parameters such as accuracy, precision, linearity, and specificity. ansi.org

Qualitative Identification : Confirming the identity of 4-acetoxy DiPT in a sample by comparing its analytical properties (e.g., retention time, mass spectrum) to that of the standard.

Quantitative Analysis : Determining the exact amount of the compound in a sample by comparing the instrument's response for the sample to the response generated by a known concentration of the reference standard. creative-biolabs.com

Producers of reference standards for forensic and research use, such as Cayman Chemical and LGC Standards, provide materials that have been rigorously characterized. caymanchem.com This characterization often includes techniques like NMR, mass spectrometry, and chromatography to confirm the structure and assess purity. eurofins.com The certificate of analysis accompanying the standard provides critical information on its identity, purity, and storage conditions. caymanchem.com

CharacteristicDescription
Product Name4-Acetoxy-N,N-diisopropyltryptamine Hydrochloride (4-AcO-DIPT HCl)
CategoryAnalytical Reference Standard / Certified Reference Material
FormulationTypically a solid (powder) or a solution in a specified solvent (e.g., acetonitrile).
PurityHigh purity, often ≥95% or higher, specified on the certificate of analysis.
Intended UseResearch and forensic applications, instrument calibration, and as a qualitative/quantitative standard.
DocumentationAccompanied by a Certificate of Analysis detailing identity, purity, characterization data, and storage instructions.

The consistent use of traceable reference standards ensures that analytical results are comparable across different laboratories and over time, which is essential for building a reliable body of scientific knowledge on compounds like 4-acetoxy DiPT (hydrochloride) and for ensuring the integrity of forensic casework. reagecon.com

Theoretical and Mechanistic Considerations of 4 Acetoxy Dipt Hydrochloride Action

Theoretical Frameworks of Prodrug Design in Neuropharmacology

Prodrug design is a strategic approach in medicinal chemistry to optimize the pharmacokinetic properties of a pharmacologically active agent. This strategy involves chemically modifying the active molecule to form an inactive or less active compound that, after administration, is converted into the active parent drug through enzymatic or chemical transformation within the body. In neuropharmacology, this approach is particularly valuable for enhancing the delivery of drugs across the blood-brain barrier, improving oral bioavailability, and modifying the duration of action.

4-acetoxy DiPT is considered a prodrug for 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT). nih.govresearchgate.net The core principle of its design is the addition of an acetoxy group at the 4-position of the indole (B1671886) ring of the DiPT molecule. This ester linkage is susceptible to hydrolysis by esterase enzymes present in the body, particularly in the plasma and liver. nih.gov This enzymatic cleavage releases the active metabolite, 4-HO-DiPT, and acetic acid.

The primary rationale for this prodrug strategy is to increase the lipophilicity of the parent compound. The acetoxy group enhances the molecule's ability to cross the blood-brain barrier, a critical hurdle for many centrally acting drugs. Once in the central nervous system, the conversion to the more polar 4-HO-DiPT can lead to its accumulation and prolonged action at target receptors. This mechanism is analogous to that of psilocybin, which is the 4-phosphoryloxy prodrug of psilocin (4-HO-DMT). ljmu.ac.ukacs.org Studies on similar 4-acetoxy tryptamines have shown that this modification generally leads to a compound with reduced in vitro receptor affinity compared to its 4-hydroxy counterpart, yet it exhibits comparable or sometimes even greater in vivo potency. ljmu.ac.uknih.gov This discrepancy is a hallmark of successful prodrug design, where the in vivo metabolic conversion is efficient enough to deliver therapeutic concentrations of the active metabolite to the site of action.

Computational Chemistry and Molecular Modeling Studies of Receptor Binding

While specific computational chemistry and molecular modeling studies exclusively focused on 4-acetoxy DiPT (hydrochloride) are not extensively available in the provided search results, inferences can be drawn from studies on analogous compounds and its active metabolite, 4-HO-DiPT.

The primary molecular target for the psychoactive effects of tryptamines like 4-HO-DiPT is the serotonin (B10506) 5-HT2A receptor. nih.govacs.orgpsychedelicalpha.com Computational models of this G-protein coupled receptor (GPCR) are used to predict the binding affinity and orientation of ligands within the receptor's binding pocket. These models suggest that the 4-hydroxy group of tryptamines like 4-HO-DiPT forms a crucial hydrogen bond with a specific serine residue (Ser239) in the binding pocket of the 5-HT2A receptor. This interaction is believed to be a key determinant of agonist activity.

For 4-acetoxy DiPT, molecular modeling would predict a lower binding affinity for the 5-HT2A receptor compared to 4-HO-DiPT. nih.govnih.gov The bulkier acetoxy group would likely create steric hindrance and would be unable to form the same critical hydrogen bond as the hydroxyl group. This is supported by experimental binding data for other 4-acetoxy tryptamines, which consistently show weaker binding affinities than their 4-hydroxy analogs. ljmu.ac.uknih.gov

Direct-current atmospheric pressure chemical ionization mass spectrometry (DART-HRMS) has been used to analyze the fragmentation patterns of 4-acetoxy DiPT. squarespace.com While not a direct measure of receptor binding, this technique provides insights into the molecule's chemical structure and stability, which are important parameters for computational models. squarespace.com

Comparative Theoretical Analysis with Other Tryptamine (B22526) Classes

The pharmacological profile of 4-acetoxy DiPT and its active metabolite, 4-HO-DiPT, can be better understood through a comparative analysis with other classes of tryptamines. The primary points of comparison are the nature of the substituent at the 4-position of the indole ring and the alkyl groups on the terminal nitrogen.

Comparison with Psilocybin and Psilocin: The most direct comparison is with psilocybin (4-phosphoryloxy-DMT) and its active metabolite psilocin (4-hydroxy-DMT). nih.gov Both 4-acetoxy DiPT and psilocybin are prodrugs that are de-esterified in vivo to their respective 4-hydroxy metabolites. ljmu.ac.ukacs.org The key difference lies in the N,N-dialkyl substituents: diisopropyl for 4-acetoxy DiPT and dimethyl for psilocybin. The bulkier diisopropyl groups on 4-HO-DiPT generally result in a lower affinity for some serotonin receptors, particularly the 5-HT2C receptor, when compared to the dimethyl groups of psilocin. ljmu.ac.uk This may contribute to a different pharmacological and subjective effects profile.

Comparison with other 4-Substituted Tryptamines: Structure-activity relationship (SAR) studies on a range of 4-substituted tryptamines have revealed that O-acetylation consistently reduces the in vitro potency at 5-HT2A receptors by approximately 10- to 40-fold compared to their 4-hydroxy counterparts. ljmu.ac.ukacs.org However, in vivo studies, such as the head-twitch response (HTR) in mice, show that O-acetylation has little effect on potency, supporting the prodrug hypothesis. ljmu.ac.uknih.gov The duration of action can also be influenced by the N-alkyl groups; for instance, 4-HO-DiPT and 4-AcO-DiPT appear to have a longer duration of action in HTR studies compared to 4-HO-DPT and 4-AcO-DPT. nih.govacs.org

Receptor Binding Affinity Comparison:

Research Models for Studying Receptor Activation Beyond Direct Binding

Understanding the full pharmacological profile of a compound like 4-acetoxy DiPT requires moving beyond simple receptor binding assays to functional assays that measure receptor activation and downstream signaling.

In Vitro Functional Assays: Calcium flux assays are a common method to assess the functional activity of compounds at Gq-coupled receptors like the 5-HT2A, 5-HT2B, and 5-HT2C receptors. ljmu.ac.ukresearchgate.net These assays measure the mobilization of intracellular calcium in response to receptor activation. Studies have shown that while 4-acetoxy tryptamines have lower potency in these assays compared to their 4-hydroxy analogs, they still act as agonists. ljmu.ac.uk For example, 4-AcO-DiPT was found to be a partial agonist at the human 5-HT2A receptor, with a lower maximal efficacy (Emax) compared to 5-HT. ljmu.ac.uknih.gov Another functional assay measures inositol (B14025) phosphate (B84403) turnover, which is another downstream signaling event of 5-HT2A receptor activation. nih.govacs.org

In Vivo Behavioral Models: The head-twitch response (HTR) in rodents is a well-established behavioral model that is highly correlated with 5-HT2A receptor activation and is considered predictive of hallucinogenic potential in humans. acs.org Studies with various tryptamines have demonstrated that 4-acetoxy prodrugs induce the HTR with a potency similar to their 4-hydroxy metabolites, providing strong evidence for their in vivo conversion. ljmu.ac.uk The time course of the HTR can also provide insights into the pharmacokinetics of the prodrug conversion and the duration of action of the active metabolite. nih.govacs.org

Metabolite Profiling: To confirm the prodrug hypothesis and understand the metabolic fate of 4-acetoxy DiPT, studies using human hepatocytes are employed. nih.govresearchgate.net These in vitro models allow for the identification of metabolites formed through enzymatic processes. For 4-acetoxy DiPT, studies have confirmed that the primary metabolic step is ester hydrolysis to form 4-HO-DiPT. nih.govresearchgate.net Subsequent metabolism of 4-HO-DiPT involves N-dealkylation, N-oxidation, O-glucuronidation, and O-sulfation. nih.govresearchgate.net Identifying these metabolites is crucial for understanding the complete pharmacological profile and for developing analytical methods for its detection. nih.gov

Metabolite Identification from 4-acetoxy DiPT in Human Hepatocytes:

Future Directions and Emerging Research Avenues

Advancements in Synthetic Chemistry for Novel Analogs

The synthesis of novel psychoactive substances, including tryptamine (B22526) derivatives, is an area of continuous development. proquest.comjapsonline.com Synthetic chemistry provides the tools to create analogs of 4-acetoxy DiPT by modifying its core structure. nih.gov These modifications can involve altering substituents on the indole (B1671886) ring or the N,N-diisopropylaminoethyl side chain. The goal of such synthetic efforts is often to investigate structure-activity relationships, exploring how changes in molecular structure affect the compound's pharmacological properties. caymanchem.com Biocatalytic methods, which employ enzymes to perform chemical transformations, represent a promising avenue for creating more efficient and sustainable synthetic routes to complex molecules. acs.org The development of novel synthetic pathways can lead to the creation of a diverse library of analogs, each with unique properties that can help to elucidate the function of the target receptors. researchgate.net

Deeper Characterization of In Vitro Enzymatic Metabolism and Kinetics

Understanding the metabolic fate of 4-acetoxy DiPT is crucial for a complete pharmacological profile. A 2022 study provided the first characterization of its metabolic profile using human hepatocytes, which are considered more representative of the physiological liver environment than liver microsomes because they contain both phase I and II drug-metabolizing enzymes and cofactors. nih.govdls.com

The primary metabolic pathway for 4-acetoxy DiPT involves rapid hydrolysis of the acetate (B1210297) ester to form its active metabolite, 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT). nih.govresearchgate.net This initial step is followed by a series of phase I and II reactions. In the study using human hepatocytes, six metabolites were identified after a 3-hour incubation period. nih.gov The biotransformations included N-deisopropylation, O-sulfation, O-glucuronidation, and N-oxidation. nih.govresearchgate.net All subsequent metabolites were derived from the initial hydrolysis product, 4-HO-DiPT. nih.govjefferson.edu The most intense metabolite signal detected was from 4-HO-DiPT, followed by 4-OH-iPT-sulfate and 4-OH-DiPT-glucuronide, highlighting sulfation and glucuronidation as key metabolic pathways. nih.govresearchgate.netresearchgate.net Based on these findings, 4-OH-DiPT, 4-OH-iPT, and 4-OH-DiPT-N-oxide have been proposed as optimal biomarkers for identifying 4-acetoxy DiPT consumption. nih.govjefferson.edu

Future research will likely focus on the specific kinetics of these enzymatic reactions and identifying the precise cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes involved, for which liver microsomes are a useful tool. nih.gov

Metabolite IDMetabolic PathwayDetected Product
M4Ester Hydrolysis4-OH-DiPT
-O-Glucuronidation4-OH-DiPT-glucuronide
-O-Sulfation4-OH-DiPT-sulfate
-N-Oxidation4-OH-DiPT-N-oxide
-N-Dealkylation4-OH-iPT
-Sulfation4-OH-iPT-sulfate

Refined Understanding of Receptor Allosteric Modulation

Serotonin (B10506) receptors, particularly the 5-HT₂ family, are primary targets for tryptamines. nih.gov These receptors are G protein-coupled receptors (GPCRs), which are known to be subject to allosteric modulation. psychedelicreview.com Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site where the endogenous ligand (serotonin) binds. nih.govnih.gov This binding can alter the receptor's conformation, thereby influencing the binding affinity or efficacy of the orthosteric ligand. nih.govrsc.org

This mechanism can result in either positive allosteric modulation (PAM), which enhances the effect of the orthosteric ligand, or negative allosteric modulation (NAM), which diminishes it. nih.gov The potential for psychedelic compounds to act as allosteric modulators at serotonin receptors is an active area of research. psychedelicreview.com Allosteric sites are often less conserved across receptor subtypes than orthosteric sites, offering the potential for developing more selective drugs with fewer side effects. nih.govrsc.orgdntb.gov.ua Future studies could investigate whether 4-acetoxy DiPT or its metabolites exhibit allosteric activity at 5-HT₂A or other serotonin receptors, which could refine the understanding of its pharmacological profile. nih.govmdpi.com

Development of Advanced Analytical Techniques for Comprehensive Profiling

The identification and quantification of synthetic tryptamines and their metabolites in biological samples require sophisticated analytical methods. nih.gov The low concentrations and structural similarities among these compounds present analytical challenges. proquest.com High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the predominant techniques used. japsonline.comresearchgate.net

Specifically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has proven effective for screening and quantifying novel psychoactive drugs, including tryptamine derivatives, in blood and urine. japsonline.comnih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for identifying unknown metabolites. nih.govjefferson.edu For instance, the metabolic profiling of 4-acetoxy DiPT was successfully performed using reversed-phase liquid chromatography coupled with HRMS/MS. nih.gov Future advancements will likely focus on improving the sensitivity and specificity of these methods, enabling the detection of ever-lower concentrations and the comprehensive profiling of a wider range of metabolites in various biological matrices. researchgate.netnih.gov

TechniqueAbbreviationApplication
Gas Chromatography-Mass SpectrometryGC-MSIdentification of parent compounds. japsonline.com
High-Performance Liquid ChromatographyHPLCSeparation of tryptamine mixtures. proquest.comjapsonline.com
Liquid Chromatography-Tandem Mass SpectrometryLC-MS/MSScreening and quantification in biological samples. japsonline.comnih.gov
Liquid Chromatography-High Resolution Mass SpectrometryLC-HRMSMetabolite profiling and identification. nih.gov
Capillary ElectrophoresisCESeparation of tryptamine derivatives. researchgate.net

Exploration of Receptor Signaling Pathways Beyond Canonical G-Protein Coupling

The activation of the 5-HT₂A receptor is central to the effects of many tryptamines. nih.govsciencedaily.com Traditionally, this receptor's signaling was thought to occur primarily through the Gq/11 protein pathway. nih.govresearchgate.net However, it is now understood that GPCRs like the 5-HT₂A receptor can also signal through other pathways, notably via β-arrestin recruitment. nih.govbiorxiv.orgresearchgate.net This phenomenon, known as "biased agonism" or "functional selectivity," occurs when a ligand preferentially activates one signaling pathway over another. biorxiv.orgnih.gov

Research suggests that for serotonergic psychedelics, the recruitment of the 5-HT₂A-Gq pathway predicts psychedelic potential, while the role of the β-arrestin pathway is still being elucidated. nih.govresearchgate.net Some studies propose that the β-arrestin pathway may be involved in neuroplasticity. researchgate.net Developing ligands that are biased toward either the G-protein or β-arrestin pathway is a key goal in modern pharmacology. nih.govnih.gov Future research on 4-acetoxy DiPT will likely explore its specific signaling profile at the 5-HT₂A receptor to determine if it exhibits any bias toward G-protein-dependent or β-arrestin-dependent pathways, which could have significant implications for its pharmacological effects. researchgate.netbiorxiv.org

Q & A

Basic Research Questions

Q. What are the key identifiers and physicochemical properties of 4-acetoxy DiPT hydrochloride relevant to experimental design?

  • Answer : The compound is identified by CAS No. 2748333-83-5, molecular formula C₁₈H₂₆N₂O₂·HCl, and molecular weight 338.87 g/mol . Key physicochemical properties include solubility in acetonitrile, water, DMSO, and methanol, with a recommended storage temperature of -20°C . Researchers should verify these parameters using validated methods (e.g., mass spectrometry for molecular weight confirmation and solubility testing under controlled conditions).

Q. How can researchers assess the purity and structural integrity of 4-acetoxy DiPT hydrochloride in analytical workflows?

  • Answer : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment, coupled with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. The SMILES notation (Cl.CC (C)N(CCc1c[nH]c2cccc(OC(=O)C)c12)C(C)C) and InChI key provided in SDS documents can guide spectral interpretation. Batch-specific certificates of analysis (CoA) from suppliers should be cross-referenced for quality control .

Q. What are the critical safety protocols for handling 4-acetoxy DiPT hydrochloride in laboratory settings?

  • Answer : While the compound lacks GHS hazard classification in some formulations , standard precautions include using nitrile gloves, eye protection, and working in a fume hood. Avoid inhalation of dust/particulates and ensure mechanical collection of spills to prevent environmental contamination . Stability studies indicate no hazardous decomposition under recommended storage conditions (-20°C in acetonitrile) .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate the hallucinogenic potential of 4-acetoxy DiPT hydrochloride?

  • Answer : Adapt protocols from structurally related tryptamines, such as the head-twitch response (HTR) assay in mice . Dose ranges should be determined via preliminary pharmacokinetic studies (e.g., 1–10 mg/kg, intraperitoneal administration), with control groups receiving saline or a reference compound (e.g., psilocybin). Behavioral data should be analyzed using automated tracking software to quantify HTR frequency and latency .

Q. How can contradictory data on receptor binding affinity be resolved for 4-acetoxy DiPT hydrochloride?

  • Answer : Discrepancies may arise from variations in assay conditions (e.g., radioligand concentration, cell line selection). Replicate experiments using standardized protocols (e.g., competitive binding assays with 5-HT₂A receptors) and include positive controls (e.g., LSD). Statistical tools like Bland-Altman plots can identify systematic biases . Cross-validate findings with in silico docking simulations using the compound’s 3D structure .

Q. What methodologies are recommended for assessing ecological toxicity of 4-acetoxy DiPT hydrochloride?

  • Answer : Conduct acute aquatic toxicity tests using Daphnia magna or zebrafish embryos, following OECD guidelines. Measure LC₅₀ values at concentrations ≤100 µg/L, with controls for solvent effects (e.g., acetonitrile). Environmental persistence can be evaluated via hydrolysis studies at varying pH levels (4–9) . Waste disposal must comply with local regulations to prevent groundwater contamination .

Q. How should researchers optimize stability studies for 4-acetoxy DiPT hydrochloride under varying storage conditions?

  • Answer : Perform accelerated stability testing by storing aliquots at -20°C, 4°C, and 25°C with controlled humidity (40–75% RH). Analyze degradation products monthly via LC-MS and compare to baseline purity . For long-term stability, use Arrhenius kinetics to extrapolate shelf-life. Note that solutions in acetonitrile may degrade faster than solid forms due to solvent reactivity .

Methodological Considerations

  • Data Contradiction Analysis : Use multivariate regression to isolate variables (e.g., temperature, solvent) affecting experimental outcomes. Transparently report all raw data and normalization steps in supplementary materials .
  • Ethical Compliance : Adhere to institutional guidelines for animal studies (e.g., ARRIVE 2.0) and disclose conflicts of interest related to compound sourcing .

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Feasible Synthetic Routes

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4-acetoxy DiPT (hydrochloride)
Reactant of Route 2
Reactant of Route 2
4-acetoxy DiPT (hydrochloride)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.